1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene
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Overview
Description
1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound that features a cyclopentene ring attached to a methoxybenzene moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with cyclopent-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentene ring to a cyclopentane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of cyclopent-2-en-1-one derivatives or carboxylic acids.
Reduction: Formation of 1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxycyclopentane.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: A related compound with a similar cyclopentene ring structure.
4-Methoxyphenol: Shares the methoxybenzene moiety.
Cyclopent-2-en-1-yl bromide: Used as a precursor in the synthesis of 1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring and a methoxybenzene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
61076-47-9 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-yloxy-4-methoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-13-10-6-8-12(9-7-10)14-11-4-2-3-5-11/h2,4,6-9,11H,3,5H2,1H3 |
InChI Key |
LPVBJDGIPNYPTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCC=C2 |
Origin of Product |
United States |
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